Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate
Description
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-9-12-7/h5-6H,2H2,1H3 |
InChI Key |
ACIITCJNINGLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NS1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analysis of Preparation Methods
Efficiency and Yield
- Cyclization methods provide moderate to high yields (60-85%) but require longer reaction times and elevated temperatures.
- Knoevenagel condensation reactions are efficient for introducing the propargyl ester moiety, offering high yields (up to 90%) under milder conditions.
- Coupling and esterification methods allow for selective functionalization and are useful when sensitive substituents are present, though yields can be somewhat lower (50-75%) due to multiple steps.
Catalysts and Bases
- Potassium carbonate and sodium hydroxide are commonly used bases to facilitate condensation and esterification reactions.
- Carbodiimide coupling agents (EDC) combined with HOBt improve esterification efficiency and reduce side reactions.
- Microwave irradiation has been reported to significantly reduce reaction times and improve yields in cyclization steps.
Solvent Effects
- Ethanol is preferred for cyclization due to its protic nature and ability to dissolve both reactants.
- DMF and acetonitrile are favored in coupling and esterification steps for their polar aprotic properties, enhancing reagent solubility and reaction rates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization | α-Haloketone + Thiourea, reflux in ethanol | Straightforward, good yields | Longer reaction time, high temp |
| Knoevenagel Condensation | Ethyl propiolate + thiazole aldehyde + base | High yield, mild conditions | Requires pure aldehyde precursor |
| Coupling/Esterification | EDC + HOBt + DMF + mild heat | Selective, good for sensitive groups | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate and related compounds:
Key Observations:
Heterocycle Impact :
- Thiazole derivatives (e.g., dichlobentiazox) exhibit bioactivity in agrochemicals due to sulfur's electron-withdrawing effects, enhancing stability in biological systems .
- Pyrazole and isoxazole analogs (e.g., ) show divergent reactivity; pyrazole’s NH group enables hydrogen bonding, while isoxazole’s oxygen increases polarity .
Substituent Effects: Halogenation (e.g., bromo in , chloro in ) improves electrophilicity, facilitating nucleophilic substitutions. Esters (prop-2-ynoate vs. propanoate) influence steric bulk and conjugation: propynoates are more reactive in cycloadditions .
Molecular Weight and Applications :
Stability and Commercial Availability
- Thiazole derivatives (e.g., ) remain commercially available, emphasizing their versatility in organic synthesis.
Biological Activity
Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an ethyl ester and a thiazole ring. The molecular formula is , with a molecular weight of approximately 181.21 g/mol. The thiazole moiety is known for its significant role in various biological activities, making this compound particularly interesting for further research .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The thiazole ring allows the compound to modulate biochemical pathways involved in microbial growth inhibition and other cellular processes.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with microbial growth, potentially leading to antimicrobial effects .
- Anticancer Properties : Some research indicates that compounds with similar structures exhibit anticancer properties by disrupting cell proliferation pathways .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms require further investigation .
Biological Activities
This compound has demonstrated several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | May reduce inflammation in cellular models. |
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong efficacy .
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
